
3-((2-Ethylcyclohexyl)oxy)propane-1-sulfonyl chloride
Description
This compound is a sulfonyl chloride derivative featuring a 2-ethylcyclohexyl ether moiety. Sulfonyl chlorides are reactive intermediates widely used in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized molecules. The 2-ethylcyclohexyl group may confer steric and electronic effects that influence reactivity, solubility, and stability compared to simpler alkyl or aryl sulfonyl chlorides.
Properties
Molecular Formula |
C11H21ClO3S |
---|---|
Molecular Weight |
268.80 g/mol |
IUPAC Name |
3-(2-ethylcyclohexyl)oxypropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H21ClO3S/c1-2-10-6-3-4-7-11(10)15-8-5-9-16(12,13)14/h10-11H,2-9H2,1H3 |
InChI Key |
IUXZOFOCTGNHEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC1OCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Ethylcyclohexyl)oxy)propane-1-sulfonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-ethylcyclohexanol and 3-chloropropane-1-sulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Procedure: 2-Ethylcyclohexanol is reacted with 3-chloropropane-1-sulfonyl chloride in an appropriate solvent, such as dichloromethane, under reflux conditions. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((2-Ethylcyclohexyl)oxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are frequently used solvents.
Catalysts: Bases like triethylamine or pyridine are often employed to facilitate reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Sulfonic Acids: Formed by hydrolysis.
Scientific Research Applications
3-((2-Ethylcyclohexyl)oxy)propane-1-sulfonyl chloride has diverse applications in scientific research:
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-((2-Ethylcyclohexyl)oxy)propane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, attracting nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations, enabling the synthesis of a wide range of derivatives.
Molecular Targets and Pathways
Nucleophilic Attack: The primary pathway involves the nucleophilic attack on the sulfonyl chloride group, leading to the formation of sulfonamide or sulfonate products.
Hydrolysis Pathway: In aqueous environments, hydrolysis can occur, converting the sulfonyl chloride to sulfonic acid.
Comparison with Similar Compounds
Key Properties (Hypothetical):
- Chemical Formula : C₁₁H₂₁ClO₃S (estimated).
- Molecular Weight : ~260.8 g/mol.
- Reactivity : Likely reacts with nucleophiles (amines, alcohols) to form sulfonamides or sulfonate esters.
- Applications: Potential use in pharmaceuticals, agrochemicals, or polymer chemistry.
Comparison with Similar Compounds
Without specific data on 3-((2-Ethylcyclohexyl)oxy)propane-1-sulfonyl chloride , a general comparison with structurally related sulfonyl chlorides is outlined below.
Table 1: Structural and Functional Comparisons
Key Differences:
Steric Effects : The 2-ethylcyclohexyl group in the target compound likely reduces reactivity compared to smaller substituents (e.g., methyl in methanesulfonyl chloride) due to steric hindrance .
Electronic Effects : Electron-withdrawing groups (e.g., dimethylsulfamoyl in ) enhance electrophilicity, whereas ethers (as in the target compound) may have mixed electronic effects.
Solubility : Bulky cyclohexyl groups typically reduce solubility in polar solvents compared to linear alkyl or aryl sulfonyl chlorides.
Research Findings and Limitations
Biological Activity
3-((2-Ethylcyclohexyl)oxy)propane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in various fields of research, including medicinal chemistry and agricultural science. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula: C11H19ClO3S
- Molecular Weight: 264.79 g/mol
- CAS Number: Not specifically listed in the search results but can be derived from the structure.
The biological activity of this compound is primarily attributed to its sulfonyl chloride functional group, which allows it to participate in nucleophilic substitution reactions. This property enables the compound to interact with various biological molecules, including proteins and enzymes, leading to inhibition or modulation of their activity.
Key Mechanisms:
- Covalent Modification: The sulfonyl chloride can form covalent bonds with nucleophilic residues in proteins, potentially altering their function.
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes such as proliferation and apoptosis.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Antimicrobial Activity
Studies have shown that sulfonyl chlorides can possess antimicrobial properties. For instance:
- In vitro Studies: Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Potential
The ability of sulfonyl chlorides to inhibit enzyme activity also positions them as candidates for anticancer agents:
- Cell Proliferation Studies: Research indicates that certain sulfonyl chlorides can inhibit cancer cell growth by interfering with DNA synthesis and cell signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several sulfonyl chlorides, including derivatives similar to this compound. Results indicated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL .
- Cancer Cell Line Testing : Another study focused on the impact of sulfonyl chlorides on human cancer cell lines. The compound exhibited IC50 values indicative of moderate potency against specific cancer types, highlighting its potential as a lead compound for drug development .
Comparative Analysis
To understand the uniqueness of this compound compared to other compounds, a comparison table is provided below:
Compound Name | Biological Activity | Mechanism |
---|---|---|
This compound | Antimicrobial, Anticancer | Enzyme inhibition via covalent modification |
Sulfonamide derivatives | Antibacterial | Inhibition of folic acid synthesis |
Sulfamide compounds | Antiviral | Disruption of viral replication |
Q & A
Q. What is the optimal multi-step synthesis procedure for 3-((2-Ethylcyclohexyl)oxy)propane-1-sulfonyl chloride?
The synthesis typically involves:
- Step 1 : Etherification of 2-ethylcyclohexanol with propane-1,3-diol under basic conditions (e.g., NaOH/K₂CO₃) to form the alkoxypropane intermediate .
- Step 2 : Sulfonation using chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) to introduce the sulfonyl chloride group . Critical factors include solvent choice (e.g., dichloromethane for low reactivity) and stepwise purification via column chromatography to isolate intermediates .
Q. How does the sulfonyl chloride group in this compound react with nucleophiles such as amines or alcohols?
The sulfonyl chloride group (-SO₂Cl) reacts with nucleophiles via SN2 mechanisms :
- With amines : Forms sulfonamides (R-SO₂-NR’R”), crucial for drug intermediates. Reactivity is enhanced in polar aprotic solvents like DMF or DMSO .
- With alcohols : Produces sulfonate esters, which are stable under acidic conditions but hydrolyze in basic media. Steric hindrance from the 2-ethylcyclohexyl group may slow reaction kinetics .
Q. How do substituents on the cyclohexyl ring influence solubility and stability?
Substituents like electron-donating groups (e.g., methoxy) improve solubility in polar solvents by increasing polarity, while electron-withdrawing groups (e.g., halogens) enhance stability against hydrolysis. For example, 3-(3-methoxyphenoxy) analogs show higher aqueous solubility than halogenated derivatives .
Advanced Research Questions
Q. What computational methods predict the reactivity of this compound in complex reaction systems?
- Density Functional Theory (DFT) models the electrophilicity of the sulfonyl chloride group, predicting reaction sites with nucleophiles .
- Molecular docking evaluates steric effects of the cyclohexyl group on binding to biological targets (e.g., enzymes), aiding in rational drug design .
Q. How can contradictions in reported nucleophilic substitution rates be resolved experimentally?
Discrepancies may arise from solvent polarity or competing side reactions. Resolution strategies include:
Q. What are the biochemical applications of this compound in protein modification?
The sulfonyl chloride group covalently modifies lysine residues in proteins, introducing sulfonate groups to enhance solubility or stabilize tertiary structures. This is critical for:
- Drug conjugation : Attaching therapeutic payloads to antibodies .
- Enzyme inhibition : Blocking active sites via irreversible binding .
Q. What are the degradation pathways of this compound under varying pH conditions?
- Acidic hydrolysis : Forms sulfonic acid derivatives (R-SO₃H) via protonation of the leaving group .
- Basic hydrolysis : Produces sulfonate salts (R-SO₃⁻Na⁺) with faster kinetics due to hydroxide ion nucleophilicity . Stability studies in buffered solutions (pH 1–13) using LC-MS can map degradation products .
Q. How can synthesis be optimized for large-scale production while maintaining purity?
- Continuous flow reactors : Improve heat transfer and reduce side reactions during sulfonation .
- Solvent selection : Replace DCM with greener solvents (e.g., ethyl acetate) to minimize environmental impact without compromising yield .
Q. What structural analogs of this compound exhibit improved biological activity, and why?
- 3-((3,5-Dimethylcyclohexyl)oxy) derivatives : Increased lipophilicity enhances membrane permeability, making them potent enzyme inhibitors .
- Halogenated analogs : Bromine/chlorine substituents improve electrophilicity, accelerating reactions with thiol-containing biomolecules .
Q. Which analytical techniques best characterize this compound and its derivatives?
- NMR spectroscopy : <sup>13</sup>C NMR identifies substituent effects on the cyclohexyl ring .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns .
- X-ray crystallography : Resolves steric effects of the 2-ethylcyclohexyl group on crystal packing .
Methodological Notes
- Contradiction Analysis : Cross-validate kinetic data using multiple techniques (e.g., UV-Vis for real-time monitoring vs. HPLC for endpoint analysis) .
- Experimental Design : Include control reactions with structurally simpler analogs (e.g., benzene sulfonyl chloride) to isolate the impact of the cyclohexyl group .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.